PAC-1-d8

Synthetic Chemistry Process Optimization Pharmaceutical Intermediates

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (CAS 76362-28-2) is a key synthetic intermediate in the multi-step manufacturing process of Alfuzosin. It belongs to the class of 6,7-dimethoxyquinazoline derivatives, a privileged scaffold for alpha1-adrenoceptor antagonists.

Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
CAS No. 76362-28-2
Cat. No. B019811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAC-1-d8
CAS76362-28-2
Synonyms3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propanenitrile; 
Molecular FormulaC14H17N5O2
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
InChIInChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)
InChIKeyCCOVXHZDHACRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (CAS 76362-28-2): Alfuzosin Intermediate Procurement and Technical Profile


N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (CAS 76362-28-2) is a key synthetic intermediate in the multi-step manufacturing process of Alfuzosin [1][2]. It belongs to the class of 6,7-dimethoxyquinazoline derivatives, a privileged scaffold for alpha1-adrenoceptor antagonists [3]. The compound features a characteristic N-methyl-2-cyanoethylamino side chain attached to the quinazoline core [4]. Its primary industrial role is as the immediate precursor to N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine, which is then condensed to form the final drug substance [2].

Why Generic Substitution of N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (CAS 76362-28-2) Is Not Feasible


In pharmaceutical intermediate procurement, substituting N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine with a generic 'quinazoline intermediate' or even a close structural analog introduces substantial risk. This compound's unique N-methyl-2-cyanoethylamino side chain is not interchangeable; it is specifically engineered for the selective catalytic hydrogenation step in Alfuzosin synthesis [1]. The nitrile moiety is the precise functional group required for conversion to the primary amine, and alternative substitution patterns (e.g., chloro, piperazinyl, or unsubstituted amino groups found in intermediates for terazosin, prazosin, or doxazosin [2][3]) will either fail to react or yield structurally divergent, off-target impurities in the final drug product. Procurement of this specific CAS is a non-negotiable step dictated by the Alfuzosin regulatory synthesis pathway.

Product-Specific Quantitative Evidence: N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (CAS 76362-28-2)


Synthetic Route Comparison: Condensation Efficiency with 4-Amino-2-chloro-6,7-dimethoxyquinazoline

The patented process demonstrates the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile to yield N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine with a reported yield of 93% (465 g from 500 g starting material) when using N,N-dimethylacetamide as solvent [1]. This contrasts with earlier, less efficient routes using isoamyl alcohol as a reaction solvent [2], which are noted for their disadvantages including skin and respiratory irritation [1].

Synthetic Chemistry Process Optimization Pharmaceutical Intermediates

Downstream Hydrogenation Yield: A Critical Quality Attribute for Alfuzosin Production

The catalytic hydrogenation of N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine to N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine proceeds with a high yield of 82.9% (373 g from 450 g starting material) under optimized conditions (200 PSI H2, 70-80 °C, 2-3 hours, Raney Nickel catalyst) [1]. This contrasts sharply with the original patented process requiring extreme pressure (80 kg/cm², approx. 1140 PSI) and prolonged reaction time (96 hours) [2], which poses significant scalability and safety challenges.

Catalytic Hydrogenation Process Efficiency Pharmaceutical Manufacturing

Physicochemical and ADMET Differentiation: In Silico Profile vs. Final Drug Substance

In silico predictions reveal that N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine has a LogP of 1.3 [1], which is significantly lower than the final drug substance Alfuzosin (predicted LogP ~2.5) and closer to the optimal range for oral absorption (1-3). The compound's polar surface area (TPSA) of 97 Ų and 5 rotatable bonds [1] are also predicted to favor solubility. In comparison, the upstream intermediate 4-amino-2-chloro-6,7-dimethoxyquinazoline is more lipophilic (predicted LogP ~2.1) and has a higher potential for metabolic liability due to the chloro substituent [2].

In Silico ADMET Druglikeness Physicochemical Properties

Impurity Control: Defined Limit for a Specific Process-Related Impurity

While the compound itself is an intermediate, its quality is defined by the control of specific impurities. A key process-related impurity, 4-amino-2-chloro-6,7-dimethoxyquinazoline, must be controlled to ≤ 0.1% in the intermediate as per general ICH Q3A guidelines for new drug substances [1]. This level is more stringent than the typical ≤ 0.15% limit applied to unspecified impurities in many pharmaceutical intermediates, reflecting the critical nature of this step in Alfuzosin synthesis. In contrast, intermediates for other alpha-1 blockers like terazosin often have a 4-amino-2-chloro-6,7-dimethoxyquinazoline impurity limit of ≤ 0.5% [2].

Pharmaceutical Quality Control Impurity Profiling Analytical Chemistry

Biological Activity: In Vitro Alpha1-Adrenoceptor Antagonism

While primarily an intermediate, N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine itself has been identified as a potential α1-adrenoceptor antagonist . Its core quinazoline scaffold is shared with potent antagonists. For example, closely related 2,4-diamino-6,7-dimethoxyquinazoline derivatives exhibit binding affinities in the nanomolar range (Ki < 10 nM) for α1-adrenoceptors [1]. While the specific Ki for CAS 76362-28-2 is not published, its structural similarity to these high-affinity analogs suggests it may possess some intrinsic activity, a property not shared by other classes of pharmaceutical intermediates. This is a class-level inference, but it distinguishes it from simple building blocks.

Alpha1-Adrenoceptor Receptor Binding In Vitro Pharmacology

Best Research and Industrial Application Scenarios for N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine (CAS 76362-28-2)


Industrial-Scale Synthesis of Alfuzosin Hydrochloride via Optimized Hydrogenation

This compound is the optimal starting point for the final hydrogenation step to produce the key diamine intermediate for Alfuzosin. The use of CAS 76362-28-2 enables a high-yielding (82.9%), low-pressure (200 PSI) hydrogenation process [1], which is significantly more efficient and safer than the original high-pressure (1140 PSI) route [2]. This is the primary, non-negotiable industrial application.

Quality Control and Impurity Profiling for Alfuzosin API Manufacturing

As a critical process intermediate, the purity profile of CAS 76362-28-2 is a direct determinant of the final Alfuzosin API's quality. A procurement specification requiring a residual 4-amino-2-chloro-6,7-dimethoxyquinazoline impurity level of ≤ 0.1% [3] ensures compliance with ICH guidelines and is a key differentiator in selecting a high-quality intermediate supplier [3].

In Vitro Pharmacological Tool for Alpha1-Adrenoceptor Research

Though not its primary use, the compound's potential as an α1-adrenoceptor antagonist makes it a valuable research tool. Scientists investigating the structure-activity relationships (SAR) of quinazoline-based antagonists may utilize this intermediate as a reference or starting point for generating novel analogs, leveraging the well-characterized binding affinity of its scaffold class (Ki < 10 nM for close analogs) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAC-1-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.